Structural Differentiation: Unique Hybrid Urea-Acetamide Pharmacophore vs. Classical 3-Ureidopyrrolidines
The target compound incorporates a 4-acetamidophenyl substituent on the urea nitrogen, a feature absent in the foundational 1-(3-pyrrolidinyl)-3-phenylurea chemotype described in the primary patent literature [1]. Molecular formula analysis reveals C20H22N4O3 (MW 366.42 g/mol) for the target, compared to a representative simple 3-ureidopyrrolidine, 1-(3-pyrrolidinyl)-3-phenylurea, with a formula of C11H15N3O (MW 205.26 g/mol). This results in a substantial molecular weight increase of 161.16 g/mol and introduces two additional hydrogen bond acceptors (the acetamide carbonyl and the pyrrolidinone oxygen), which fundamentally alters solubility and target recognition.
| Evidence Dimension | Molecular Scaffold Complexity |
|---|---|
| Target Compound Data | C20H22N4O3; MW 366.42 g/mol; 4 H-bond acceptors, 2 H-bond donors |
| Comparator Or Baseline | 1-(3-pyrrolidinyl)-3-phenylurea (representative class member): C11H15N3O; MW 205.26 g/mol; 2 H-bond acceptors, 2 H-bond donors |
| Quantified Difference | ΔMW = +161.16 g/mol; ΔH-bond acceptors = +2 |
| Conditions | Calculated from chemical structure; molecular formula and molecular weight verification. |
Why This Matters
For procurement, this molecular weight and hydrogen-bonding capacity shift predicts distinctly different physicochemical properties (e.g., logP, solubility) and pharmacokinetic behavior compared to simpler 3-ureidopyrrolidine analogs, preventing their use as interchangeable tools in CNS target assays.
- [1] US3424761A. 3-ureidopyrrolidines. Patented Jan. 28, 1969. View Source
